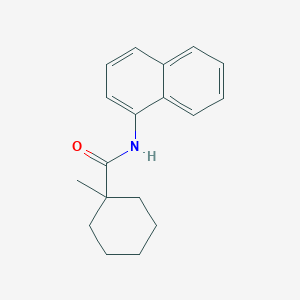![molecular formula C21H27N3OS B5628035 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5628035.png)
1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives are a class of organic compounds that have attracted interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds are synthesized through various chemical reactions, involving cyclization, substitution, and condensation processes, among others.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complex structure. For example, novel piperazine compounds have been synthesized using Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction, indicating the versatility of synthetic routes for such compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using spectroscopic techniques such as IR, NMR, and Mass spectrometry. These techniques provide detailed information about the chemical structure, including functional groups and molecular geometry. The structural characterization is crucial for understanding the compound's reactivity and properties (Rajkumar et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic addition and cyclocondensation. These reactions are pivotal in modifying the molecular structure to achieve desired biological activities. The reactivity of these compounds is influenced by their chemical structure, which can be designed to target specific biological pathways (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are studied using various analytical techniques. These properties are essential for determining the compound's suitability for drug formulation and delivery. X-ray diffraction studies, for instance, provide insights into the crystalline structure, which can affect the compound's stability and bioavailability (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interactions with biological targets, are crucial for their application as therapeutic agents. These properties are determined by the compound's molecular structure and functional groups, influencing their mechanism of action at the molecular level (Gudisela et al., 2017).
Propriétés
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-16(2)20-22-17(3)19(26-20)21(25)24-14-12-23(13-15-24)11-7-10-18-8-5-4-6-9-18/h4-10,16H,11-15H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKHSRFZRIPSSS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

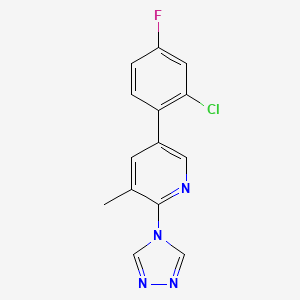
![8-{[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627973.png)
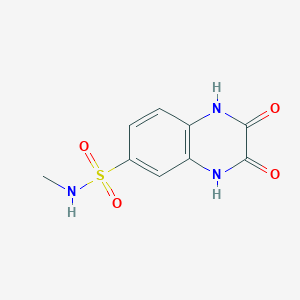
![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5627978.png)
![6-[(4-iodophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5627991.png)
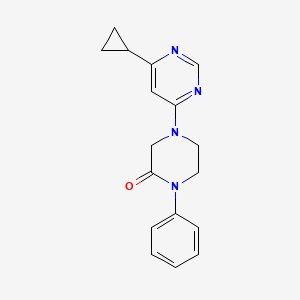
![3-benzyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5628009.png)
![1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5628015.png)
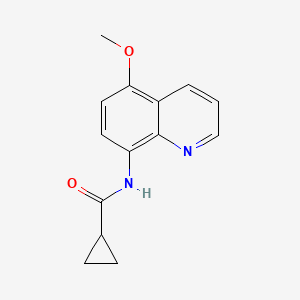
![2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5628022.png)
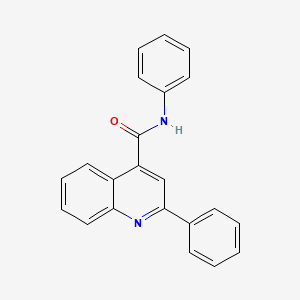
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(2-methylphenyl)propanoyl]piperidine](/img/structure/B5628042.png)
![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)
